1-Cyclopropylpiperidine-4-carbaldehyde
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Description
Molecular Structure Analysis
The molecular structure of “1-Cyclopropylpiperidine-4-carbaldehyde” is represented by the InChI code1S/C9H15NO/c11-7-8-3-5-10 (6-4-8)9-1-2-9/h7-9H,1-6H2
. The molecular weight is 153.22 . Physical And Chemical Properties Analysis
The physical form of “1-Cyclopropylpiperidine-4-carbaldehyde” is oil . It has a storage temperature of -10 degrees .Scientific Research Applications
Ring-Opening and Chlorochalcogenation
Ring-opening regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation of cyclopropyl carbaldehydes, including structures similar to 1-Cyclopropylpiperidine-4-carbaldehyde, has been achieved through a process involving organocatalysis. This method facilitates the creation of 1,3-chlorochalcogenated products with high regioselectivity and varying degrees of diastereo- and enantioselectivities, establishing adjacent stereocenters in the resulting compounds. Such transformations are significant for the development of complex molecules with potential applications in drug development and material sciences (Wallbaum et al., 2016).
Prins Cyclization
Prins cyclization of cyclopropane carbaldehydes with alcohols has been explored for the stereoselective construction of hexahydrooxonine and octahydrocyclopenta[b]pyran structures. This approach demonstrates the utility of cyclopropane carbaldehydes in synthesizing complex cyclic compounds, which could be beneficial for creating pharmacologically active molecules or for use in synthetic organic chemistry (Kumar et al., 2018).
Building Blocks in Stereocontrolled Synthesis
4-Oxoazetidine-2-carbaldehydes, closely related to 1-Cyclopropylpiperidine-4-carbaldehyde, serve as versatile building blocks in stereocontrolled synthesis. They are used for preparing a variety of biologically interesting compounds, including α-amino acids, β-amino acids, amino sugars, and complex natural products. Their dual reactivity and bifunctionality make them valuable intermediates in synthetic organic chemistry, highlighting the potential utility of similar cyclopropyl carbaldehydes in diverse synthetic applications (Alcaide & Almendros, 2002).
Catalyzed Cyclization
Palladium-catalyzed cyclization of halogenated carbaldehydes with carbon monoxide and carboxylic acids is another area where compounds like 1-Cyclopropylpiperidine-4-carbaldehyde could be applied. This method allows for the synthesis of dihydrofuro[3,4-c]pyridine derivatives, useful intermediates in the development of pharmaceuticals and agrochemicals, showcasing the adaptability of cyclopropyl carbaldehydes in catalyzed synthetic processes (Cho & Kim, 2008).
Radical 1,2-Alkylarylation/Acylarylation
The radical 1,2-alkylarylation of allylic alcohols with aliphatic aldehydes through a neophyl rearrangement demonstrates the reactivity of cyclopropane carbaldehydes in forming 1,2-diphenyl-3-alkyl propanones. This method exemplifies the potential of using 1-Cyclopropylpiperidine-4-carbaldehyde in radical transformations to access complex organic frameworks with potential applications in medicinal chemistry and materials science (Pan et al., 2017).
properties
IUPAC Name |
1-cyclopropylpiperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-7-8-3-5-10(6-4-8)9-1-2-9/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBXMRZEAUOKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperidine-4-carbaldehyde | |
CAS RN |
1556703-59-3 |
Source
|
Record name | 1-cyclopropylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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